2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole
Description
Properties
IUPAC Name |
2-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)sulfanyl-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-12-19-16(23(24)25)17(22(12)11-13-7-3-2-4-8-13)26-18-20-14-9-5-6-10-15(14)21-18/h2-10H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCYAGZZQDETHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1CC2=CC=CC=C2)SC3=NC4=CC=CC=C4N3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This can be achieved through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Benzylation: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Formation of the Benzodiazole Ring: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Substitution at Position 2
The 2-sulfanyl substitution involves replacing a leaving group (e.g., chlorine) on the benzodiazole core with a thiol-containing moiety. While direct methods for this specific substitution are not explicitly detailed in the literature, analogous reactions suggest:
Mechanism :
-
Halide Replacement : A 2-chlorobenzodiazole intermediate undergoes nucleophilic substitution with a thiol (e.g., derived from the imidazolyl group).
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Thiosemicarbazone Formation : As seen in nitroimidazole hybrids, oxidative cyclization of thiosemicarbazones can introduce sulfur-containing groups .
Coupling of Benzodiazole and Imidazolyl Moieties
The final step involves coupling the benzodiazole and imidazolyl moieties via the sulfanyl bridge. While the exact coupling method is not detailed in the literature, plausible approaches include:
Potential Methods :
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Suzuki Coupling : If a boronic acid derivative is present on the imidazolyl group.
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Thiol-Ester Exchange : Reaction of a benzodiazole thiol with an imidazolyl bromide.
Table 3: Coupling Reactions
Research Findings
-
SAR Insights : Substitution patterns (e.g., nitro groups at position 4) enhance biological activity, as observed in nitroimidazole hybrids .
-
Microwave-Assisted Synthesis : Rapid synthesis of heterocycles (e.g., benzimidazoles) using microwave irradiation improves yields and reduces reaction times .
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Nitro Group Stability : Nitro groups are typically introduced post-cyclization to avoid decomposition during synthesis .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing imidazole and benzodiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzodiazole can inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli. The specific compound has been tested for its efficacy against these pathogens, showcasing promising results in inhibiting bacterial growth.
| Pathogen | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
Anticancer Properties
The compound has been investigated for its potential anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and survival.
Case Study:
In a recent study, the compound was administered to MCF-7 cells, resulting in a significant reduction in cell viability (approximately 70% at a concentration of 50 µM) compared to control groups. Flow cytometry analysis confirmed the induction of apoptosis.
Enzyme Inhibition
The compound has been evaluated as a potential inhibitor of certain enzymes that are crucial for pathogen survival and cancer cell metabolism. Inhibitory assays demonstrated that it effectively inhibits the activity of enzymes such as carbonic anhydrase and topoisomerase II, which are targets in drug development for both antimicrobial and anticancer therapies.
| Enzyme | IC50 (µM) |
|---|---|
| Carbonic Anhydrase | 25 |
| Topoisomerase II | 30 |
Neuroprotective Effects
Recent studies suggest that compounds similar to 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole may exhibit neuroprotective properties. In vitro models have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.
Research Findings:
In a model using SH-SY5Y neuronal cells exposed to hydrogen peroxide, treatment with the compound resulted in a decrease in reactive oxygen species (ROS) levels by approximately 40%, indicating its potential as a neuroprotective agent.
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects . The benzodiazole moiety can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
5-Chloro-2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-benzimidazole ()
- Structural Differences: The sulfanyl group is attached to a phenoxyethyl chain instead of a nitroimidazole. A chlorine atom at position 5 replaces the hydrogen in the target compound.
- The chlorine atom may enhance halogen bonding with biological targets.
- Activity: While specific data are unavailable, similar chlorinated benzimidazoles (e.g., omeprazole analogs) are known for proton pump inhibition .
5-Ethoxy-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}-1H-1,3-benzodiazole ()
- Structural Differences : The sulfanyl group is linked to a morpholine-substituted ethyl chain, and the benzimidazole bears an ethoxy group.
- Functional Implications : The morpholine moiety introduces tertiary amine functionality, improving solubility and enabling hydrogen bonding. Ethoxy groups may stabilize aromatic interactions.
Nitroimidazole-Containing Analogues
6-[(1-Methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-7H-purine ()
- Structural Differences : The benzimidazole core is replaced with a purine ring, which is a larger heterocycle with additional nitrogen atoms.
- Functional Implications: Purine mimics may interfere with nucleotide metabolism or kinase activity.
1,4-Dihydropyridines with Nitroimidazole Substituents ()
- Structural Differences : These compounds feature a dihydropyridine (DHP) core instead of benzimidazole, with a nitroimidazole at position 3.
- Functional Implications : DHPs are classic calcium channel modulators. The nitroimidazole may confer dual vascular antagonist/cardiac agonist effects.
- Activity : Compounds showed calcium channel antagonist effects on guinea pig ileum (IC₅₀ ~10⁻⁶ M) and agonist effects on cardiac tissue, highlighting substituent-dependent activity .
Benzimidazoles with Antimicrobial Activity
2-(1H-1,3-Benzodiazol-2-yl)phenol (1b) and 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol (5b) ()
- Structural Differences: These lack the sulfanyl-nitroimidazole moiety but include phenolic hydroxyl groups.
- Functional Implications : Hydroxyl groups enhance antioxidant activity via radical scavenging.
- Activity :
Triazole-Thiazole Hybrids ()
- Example: 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-(2-phenyl-1,3-thiazol-5-yl)acetamide (9a)
- Structural Differences : A triazole-thiazole-acetamide chain replaces the sulfanyl-nitroimidazole group.
- Functional Implications : The triazole-thiazole motif enhances hydrogen-bonding capacity and π-π stacking.
- Activity: Docking studies (AutoDock Vina) revealed binding scores comparable to reference drugs (e.g., -9.2 kcal·mol⁻¹ for 9c vs.
Biological Activity
The compound 2-[(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)sulfanyl]-1H-1,3-benzodiazole is a derivative of the imidazole and benzodiazole families, which are known for their diverse biological activities. This article focuses on the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure contains a benzodiazole moiety linked to a substituted imidazole, which is significant for its biological interactions.
Biological Activity Overview
Research has shown that compounds within the imidazole and benzodiazole classes exhibit a wide range of biological activities including:
- Antimicrobial Activity : Many derivatives have been reported to possess significant antibacterial and antifungal properties.
- Anticancer Activity : Certain derivatives have shown promising results against various cancer cell lines.
- Antitubercular Activity : Some compounds have demonstrated selective inhibition against Mycobacterium tuberculosis.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. For example, a study evaluated several benzimidazole derivatives for their antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 100 μg/ml, showcasing their efficacy against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (μg/ml) | Bacteria Targeted |
|---|---|---|
| Compound A | 50 | S. typhi |
| Compound B | 62.5 | E. coli |
| Compound C | 12.5 | S. aureus |
Anticancer Activity
The anticancer properties of the compound were assessed through various in vitro studies. For instance, derivatives with similar structures were tested against human cancer cell lines such as HeLa and MCF-7. The results showed that certain modifications to the benzodiazole or imidazole rings could lead to enhanced cytotoxicity. For example, one derivative exhibited an IC50 value of 0.071 μM against SMMC-7721 liver cancer cells .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound D | HeLa | 0.126 |
| Compound E | MCF-7 | 0.071 |
| Compound F | K562 | 0.164 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications at specific positions on the imidazole or benzodiazole rings can significantly influence their potency and selectivity.
Key Findings:
- Electron Donating Groups : Substituents that donate electrons enhance activity against cancer cells.
- Nitro Group Positioning : The presence of nitro groups at specific locations increases antimicrobial efficacy.
- Sulfur Linkage : The thiol group plays a critical role in enhancing the interaction with biological targets.
Case Studies
In a recent study focusing on anti-tubercular agents, several benzothiazole derivatives were synthesized and tested for their activity against Mycobacterium tuberculosis. The most active compounds demonstrated IC50 values below 10 μM, indicating strong potential as therapeutic agents .
Q & A
Q. Characterization of Intermediates :
- IR Spectroscopy : Confirms functional groups (e.g., S-H stretches at ~2634 cm⁻¹, N-H in benzimidazole at ~3395 cm⁻¹) .
- NMR : ¹H-NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methyl/benzyl groups (δ 2.0–4.5 ppm). ¹³C-NMR confirms carbons adjacent to nitro groups (δ ~150 ppm) .
- Mass Spectrometry : ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
- IR Spectroscopy : Detects S-H (2634 cm⁻¹), N-H (benzimidazole, 3395 cm⁻¹), and nitro group vibrations (1520–1350 cm⁻¹) .
- ¹H/¹³C-NMR : Resolves aromatic protons (δ 7.0–8.5 ppm) and carbons (δ 115–151 ppm). The benzyl methyl group appears as a singlet at δ 2.3–2.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₈H₁₅N₅O₂S) with <2 ppm error .
How can crystallographic software resolve ambiguities in molecular geometry?
Advanced Research Question
- SHELX Suite : Refines X-ray diffraction data to resolve bond lengths/angles. For example, the nitro group’s planarity can be validated using SHELXL .
- WinGX/ORTEP : Visualizes anisotropic displacement parameters to identify potential disorder in the benzyl or nitro groups .
- Validation Tools : PLATON checks for missed symmetry or incorrect space group assignments .
Advanced Research Question
- Assay Conditions : Compare IC₅₀ values under varying pH (e.g., acidic vs. neutral) or temperature (25°C vs. 37°C) .
- Molecular Docking : Use AutoDock Vina to assess binding affinity differences. For instance, a 2.5 Å shift in the benzyl group’s position may alter interactions with target proteins .
- Statistical Analysis : Apply ANOVA to evaluate significance of activity variations (p < 0.05) .
What computational methods predict structure-activity relationships (SAR) for derivatives?
Advanced Research Question
- Docking Studies : AutoDock or Schrödinger Suite models interactions with receptors (e.g., binding free energy < -8 kcal/mol suggests high affinity) .
- DFT Calculations : Gaussian 09 computes electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .
- QSAR Models : MLR (Multiple Linear Regression) correlates logP values with antibacterial activity (R² > 0.85) .
How to design regioselective functionalization strategies for the benzimidazole core?
Advanced Research Question
- Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) selectively modifies the 1-position using CuSO₄/Na ascorbate in H₂O/EtOH (yield >90%) .
- Protecting Groups : Use Boc (tert-butyloxycarbonyl) to shield the 2-methyl group during nitration .
How to validate purity when spectroscopic data conflicts with elemental analysis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
